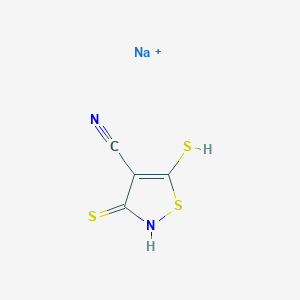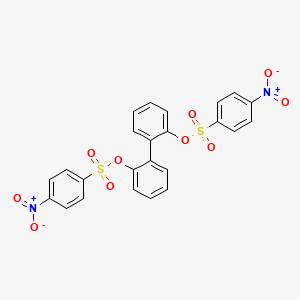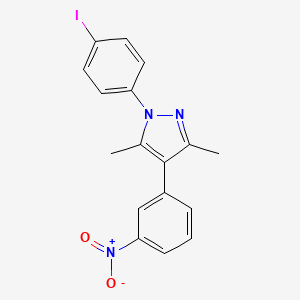
Sodium;5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carbonitrile is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The thiazole ring is known for its aromatic properties and its ability to participate in various chemical reactions due to the presence of reactive positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carbonitrile typically involves the formation of the thiazole ring through cyclization reactions. One common method includes the reaction of a thiocarbonyl compound with a nitrile under acidic or basic conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of ultrasonic irradiation has also been explored to enhance reaction rates and yields under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Applications De Recherche Scientifique
Sodium;5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism by which Sodium;5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carbonitrile exerts its effects involves interactions with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and influencing biochemical pathways . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer agent with a thiazole ring.
Patellamide A: A natural product with a thiazole moiety.
Uniqueness
What sets Sodium;5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfanyl and sulfanylidene groups on the thiazole ring enhances its ability to participate in diverse chemical reactions and interact with biological targets .
Propriétés
Numéro CAS |
2076-67-7 |
|---|---|
Formule moléculaire |
C4H2N2NaS3+ |
Poids moléculaire |
197.3 g/mol |
Nom IUPAC |
sodium;5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C4H2N2S3.Na/c5-1-2-3(7)6-9-4(2)8;/h8H,(H,6,7);/q;+1 |
Clé InChI |
BAPZDOIEMXPLLP-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(SNC1=S)S.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(benzyloxy)phenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12465610.png)
![N-[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12465616.png)



![N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B12465639.png)




![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12465672.png)
![N-(4-acetylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12465676.png)
![N-(3-acetylphenyl)-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12465678.png)
![3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12465680.png)
